4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes an ethoxy group, dimethylphenyl group, sulfonyl group, and benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the 2-ethoxy-4,5-dimethylphenyl sulfonyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid: This compound has a similar structure but includes a piperazinyl group instead of the dimethylphenyl group.
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonyl group but different overall structure.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents can be compared based on their chemical properties and applications.
Uniqueness
4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and dimethylphenyl groups, in particular, differentiate it from other similar compounds and contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C17H19NO5S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[(2-ethoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-15-9-11(2)12(3)10-16(15)24(21,22)18-14-7-5-13(6-8-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) |
InChI Key |
HOESQSMOMQASQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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